(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid
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Overview
Description
(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The fluorine atom in the pyrrolidine ring adds unique chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl hydroperoxide as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The presence of the tert-butoxycarbonyl group allows for selective oxidation reactions.
Reduction: The fluorine atom can influence the reduction potential of the compound.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The reaction conditions can vary depending on the desired product and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects amines from unwanted reactions, allowing for selective chemical transformations. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom in the pyrrolidine ring. This fluorine atom imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C10H16FNO4 |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
YVMHYDQOUZWQQA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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